molecular formula C12H22BrN5O3 B1146405 H-His-Lys-OH.HBr CAS No. 151151-29-0

H-His-Lys-OH.HBr

Cat. No.: B1146405
CAS No.: 151151-29-0
M. Wt: 364.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-Lys-OH

Scientific Research Applications

H-His-Lys-OH.HBr has a wide range of applications in scientific research:

Future Directions

The use of peptides in various fields, including cosmeceuticals, is promising . The peptide “H-His-Lys-OH.HBr” could potentially find applications in these areas, given its role as a metabolite of GHK (H-3510), a peptide of interest in cosmetic formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Lys-OH.HBr typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes cost-effectiveness and efficiency, often utilizing automated peptide synthesizers and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

H-His-Lys-OH.HBr can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of histidyl radicals, while substitution reactions can yield various alkylated or acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

    H-Gly-His-Lys-OH: A tripeptide with similar antioxidant and wound healing properties.

    H-Ala-His-Lys-OH: Another dipeptide with comparable biological activities.

Uniqueness

H-His-Lys-OH.HBr is unique due to its specific combination of histidine and lysine, which provides a balance of antioxidant and tissue repair properties. This makes it particularly valuable in applications such as wound healing and anti-aging skincare products .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMPABBFCFUXFV-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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